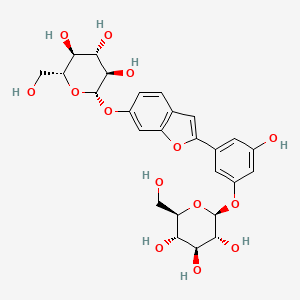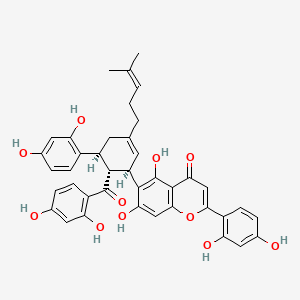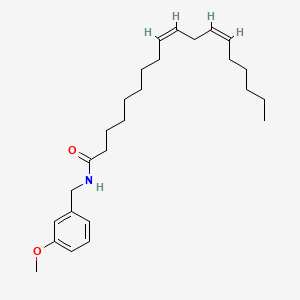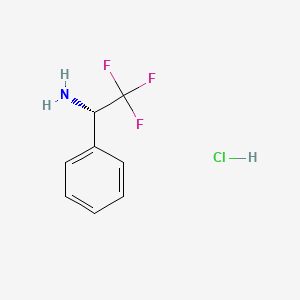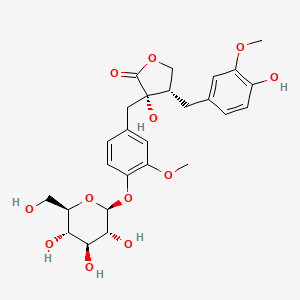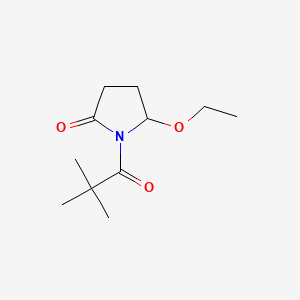![molecular formula C26H29NO6 B591455 4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid CAS No. 1359829-25-6](/img/new.no-structure.jpg)
4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and phenylmethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common approach is to start with a benzeneacetamide derivative and introduce the hydroxyl and methoxy groups through selective reactions. The phenylmethoxy group can be introduced using a Williamson ether synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency. The use of automated synthesis equipment and continuous flow reactors can further enhance the scalability of the production process .
化学反应分析
Types of Reactions
4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles such as alkoxides or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.
作用机制
The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, while the phenylmethoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: This compound shares the hydroxyl and methoxy groups but lacks the complex phenylmethoxy and benzeneacetamid structure.
4-Methoxysalicyaldehyde: Similar in having a methoxy group, but differs significantly in overall structure and functional groups.
Uniqueness
4-Hydroxy-2-(hydroxymethyl)-3-methoxy-N-[2-[3-methoxy-4-(phenylmethoxy)phenyl]ethyl]-benzeneacetamid is unique due to its combination of multiple functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry .
属性
CAS 编号 |
1359829-25-6 |
|---|---|
分子式 |
C26H29NO6 |
分子量 |
451.5 g/mol |
IUPAC 名称 |
2-[4-hydroxy-2-(hydroxymethyl)-3-methoxyphenyl]-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H29NO6/c1-31-24-14-18(8-11-23(24)33-17-19-6-4-3-5-7-19)12-13-27-25(30)15-20-9-10-22(29)26(32-2)21(20)16-28/h3-11,14,28-29H,12-13,15-17H2,1-2H3,(H,27,30) |
InChI 键 |
JYZHXVUVMJWNBM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CC2=C(C(=C(C=C2)O)OC)CO)OCC3=CC=CC=C3 |
规范 SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CC2=C(C(=C(C=C2)O)OC)CO)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


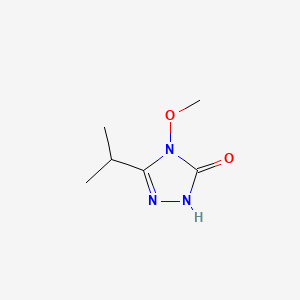
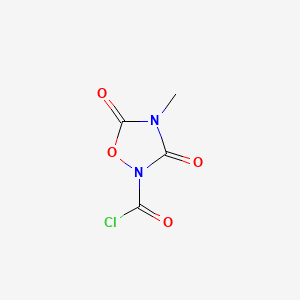
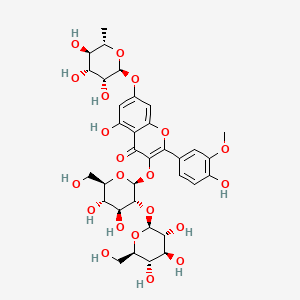
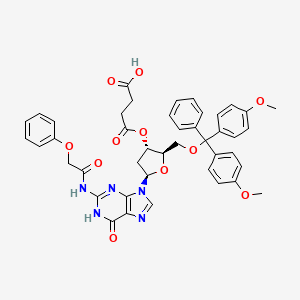
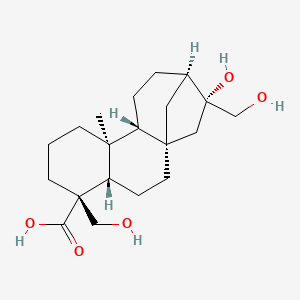
![2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B591381.png)
